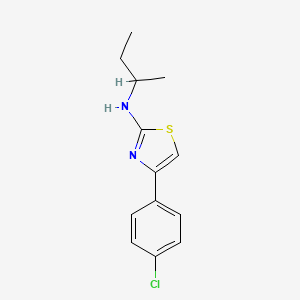

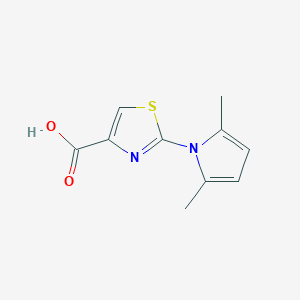

![molecular formula C12H13N3O6S2 B2409946 [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate CAS No. 325854-22-6](/img/structure/B2409946.png)

[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and the types of reactions it can undergo might be found in specialized chemical databases or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. These properties typically include melting point, boiling point, solubility, and others. They can be found in specialized chemical databases.Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research has shown that certain derivatives, similar in structure to the compound , exhibit potent antibacterial properties. For instance, a study by Ravichandiran et al. (2015) synthesized derivatives that showed significant antibacterial activity, particularly against Proteus vulgaris, indicating potential for use in antibacterial therapies (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Anticancer Applications

Compounds related to [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate have been studied for their anticancer properties. For example, Johnston et al. (1984) synthesized derivatives that displayed significant anticancer activity against murine tumors (Johnston, Kussner, Carter, Frye, Lomax, Plowman, & Narayanan, 1984). Additionally, Gangjee et al. (1996) reported on analogues of this compound that were effective inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting potential use in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds akin to [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate are also a significant area of research. Boubekeur et al. (1991) conducted a study detailing the crystal structure of a related molecule, providing insights into its molecular configuration (Boubekeur, Grandjean, Florac, & Robert, 1991).

Therapeutic Agent Development

Research into these compounds also extends to the development of therapeutic agents. For example, studies by Hughes and Prager (1997) synthesized analogues as specific antagonists of GABA at the GABAB receptor, indicating potential therapeutic applications (Hughes & Prager, 1997).

Wirkmechanismus

The mechanism of action of this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This information might be available in pharmacological studies or databases .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(E)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-2-4-9(5-3-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLSOZKBZMRIHR-GXDHUFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC\1CS(=O)(=O)C/C1=N\OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

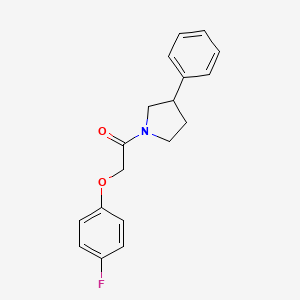

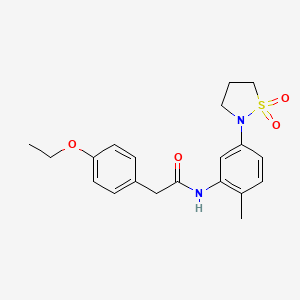

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

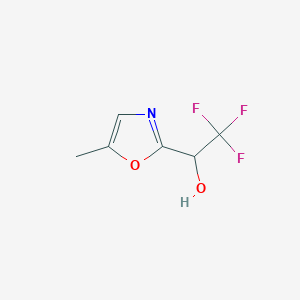

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)

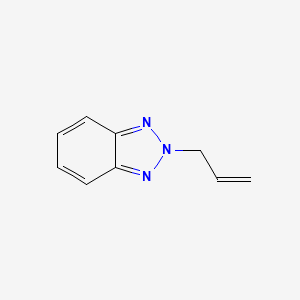

![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)

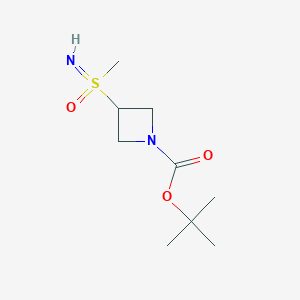

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)

![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)

![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)